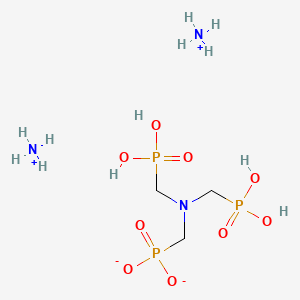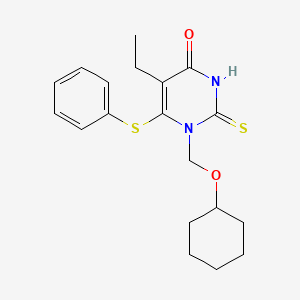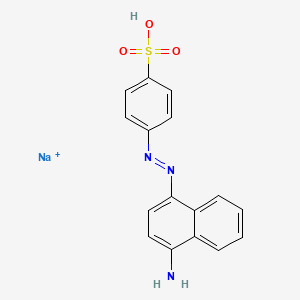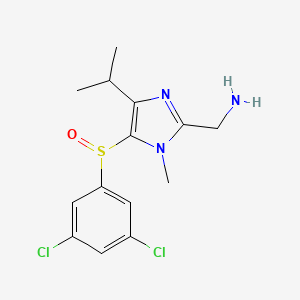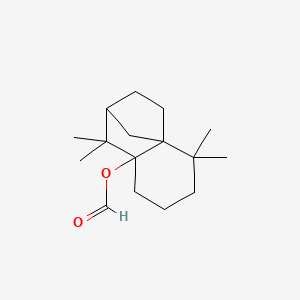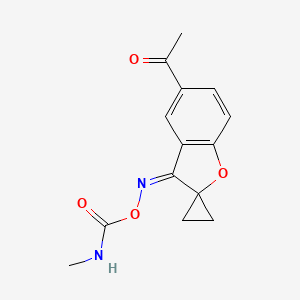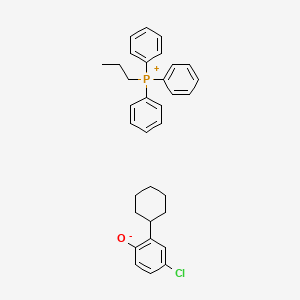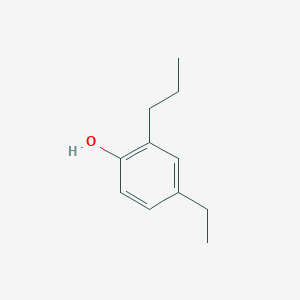
3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 256-665-4, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. This compound is widely recognized for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals.
Applications De Recherche Scientifique
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-triazine-2,4,6-triol: Similar in structure but contains hydroxyl groups instead of amine groups.
1,3,5-triazine-2,4,6-trithione: Contains sulfur atoms in place of nitrogen atoms.
Uniqueness
1,3,5-triazine-2,4,6-triamine is unique due to its high nitrogen content and the presence of three amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
50629-89-5 |
|---|---|
Formule moléculaire |
C24H38O6 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-5,6,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H38O6/c1-13-10-19-17-11-20(27)23(28)12-16(30-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,29)14(2)25/h13,16-20,27-29H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20-,21-,22+,23+,24+/m1/s1 |
Clé InChI |
GPUSZBZFXMIRDS-MZVKURBCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C)O)O |
SMILES canonique |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


